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Core Scientific Findings & Data

This section summarizes the essential quantitative data on the inhibition of bacterial type II topoisomerases

by digallic acid and related compounds.

Table 1: Inhibition Potency (IC50) of Gallate Derivatives [1]

Compound DNA Gyrase IC50 (µM) Topoisomerase IV IC50 (µM)

Digallic Acid 1.9 - 2 7.3 - 8

Dodecyl Gallate 13.77 - 15 36.9 - 50

Octyl Gallate 25.96 - 50 41.2 - 50

Biphenyl Gallate 18.8 - 20 23.6 - 25

Butyl Gallate >100 >100

Gallic Acid >500 >500

Novobiocin 0.45 - 0.5 4.3 - 10

Table 2: Key Inhibition Kinetics and Mechanism [1]
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Parameter Finding

Primary Target ATP-binding site of the GyrB subunit.

Inhibition Mode Competitive with ATP.

Inhibition Constant
(Ki)

347 nM for digallic acid.

Key Structural
Insight

Potency increases with the size of the hydrophobic group attached to the
gallate moiety.

Essential Experimental Protocols

Here are detailed methodologies for the key assays used in the cited studies.

Gel-Based DNA Gyrase Supercoiling Inhibition Assay

This is a direct method to visually assess the inhibition of gyrase activity [1].

Principle: Active DNA gyrase converts relaxed DNA into supercoiled DNA, which migrates faster

through an agarose gel. An inhibitor prevents this conversion.
Materials:

E. coli DNA gyrase holoenzyme.
Relaxed plasmid DNA (substrate).

Reaction buffer (typically containing ATP, Mg²⁺, KCl, Tris-HCl).
Test compounds dissolved in a suitable solvent (e.g., DMSO).

Agarose gel electrophoresis setup.
Procedure:

Set up reaction mixtures containing buffer, relaxed plasmid DNA, and serially diluted
concentrations of the test compound.

Initiate the reaction by adding DNA gyrase.
Incubate at 37°C for 30-60 minutes.

Stop the reaction by adding a termination buffer (e.g., containing SDS or EDTA).
Load the samples onto an agarose gel and run electrophoresis.

Stain the gel with ethidium bromide or a similar dye and visualize under UV light.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9742164/
https://www.smolecule.com/products/s526080?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Expected Outcome: In the negative control (no gyrase), you will see a single band for relaxed DNA.

The positive control (gyrase, no inhibitor) will show a complete shift to the supercoiled DNA band. In
the presence of an effective inhibitor, you will observe a dose-dependent reappearance of the relaxed

DNA band. The IC50 is the concentration at which supercoiling is reduced by 50%.

Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

This is a quantitative, high-throughput alternative to the gel-based assay [1].

Principle: A fluorophore-labeled relaxed plasmid (pAB1_FL905) is used. When the plasmid is
supercoiled by gyrase, the fluorescence is quenched. Inhibition of gyrase maintains high

fluorescence.
Materials:

Fluorescently-labeled relaxed plasmid (pAB1_FL905).
E. coli DNA gyrase.

Reaction buffer with ATP.
Plate reader capable of measuring fluorescence.

Test compounds.
Procedure:

In a multi-well plate, mix the fluorescent plasmid with buffer and various concentrations of the
test inhibitor.

Start the reaction by adding DNA gyrase.
Monitor the fluorescence intensity in real-time or measure it at the endpoint.

Plot fluorescence intensity versus inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay directly measures compound binding to the GyrB subunit's ATPase domain [2].

Principle: A fluorescent probe (e.g., Novo-TRX, a Texas Red-conjugated novobiocin) binds to the
GyrB ATP site, resulting in high polarization. A competing test compound will displace the probe,

decreasing the polarization signal.
Materials:

Purified GyrB subunit.
Novo-TRX fluorescent probe.

Assay buffer.
Test compounds.

Fluorescence polarization plate reader.
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Procedure:
Prepare a mixture of GyrB and the Novo-TRX probe in a buffer.
Add increasing concentrations of the test compound to this mixture.

Incubate to allow binding equilibrium.
Measure the fluorescence polarization (mP units) for each well.

Plot the mP values against the log of the compound concentration to generate a displacement
curve and calculate the IC50.

Troubleshooting FAQs

Q1: My test compound shows no inhibition in the gel-based supercoiling assay. What could be wrong?

A: First, verify your assay controls. Ensure the positive control (gyrase alone) shows complete
supercoiling and the negative control (no gyrase) shows only relaxed DNA. If controls are correct,

consider the compound's properties:
Solubility: The compound might be precipitating in the aqueous assay buffer. Try different

solvents or include small amounts of detergents.
Potency: Your compound may simply be a weak inhibitor. Test it at higher concentrations, but

be mindful of solvent toxicity to the enzyme.
Mechanism: Your compound might not be an ATP-competitive inhibitor but a poison that

stabilizes the cleavage complex (like fluoroquinolones). This requires a different assay (e.g.,
cleavage complex detection).

Q2: The IC50 value I get from the SDFQ assay doesn't match my gel-based assay results. Which one

should I trust?

A: Minor variations are normal, but significant discrepancies require investigation. The SDFQ assay is

generally more quantitative and less prone to subjective interpretation than gel densitometry. Trust
the SDFQ result, but check for these issues:

Signal Saturation: Ensure the fluorescence signal in the SDFQ assay is within the linear range
of your plate reader.

Inner Filter Effect: Highly colored or quenching compounds can interfere with fluorescence
measurements. Include relevant controls to account for this.

Enzyme Kinetics: Differences in incubation time and enzyme concentration between the two
assays can affect results. Standardize protocols where possible.

Q3: I am using the FP binding assay, but the signal-to-noise ratio is poor. How can I optimize it?

A: A poor S/N ratio often stems from suboptimal probe or protein concentrations [2].
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Perform a Probe Titration: Keep the protein concentration constant and titrate the fluorescent

probe. Plot mP vs. probe concentration to determine the Kd and the optimal probe
concentration for the competition assay (typically near the Kd value).

Optimize Protein Concentration: Use the lowest protein concentration that gives a robust,
stable polarization signal. This makes the assay more sensitive to competition and reduces

compound consumption.
Check Buffer Components: Some buffer additives (like DTT at high concentrations) can

interfere with fluorescence. Use the simplest buffer compatible with protein stability.

Experimental Workflow & Mechanism Visualization

The following diagram illustrates the logical workflow for characterizing a new DNA gyrase inhibitor, from

initial screening to mechanistic studies.
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DNA Gyrase Inhibitor Characterization Workflow

Start: New Compound

Primary Screen:
Gel-Based Supercoiling Assay

  Tests for any activity

Confirm & Quantify:
SDFQ Assay (IC50)

  If active, quantifies potency

Mechanism Study:
ATP-Competitive Binding

(FP Assay)

  Confirms target engagement

Profile Activity:
Topo IV Inhibition & MIC

  Expands biological profile

Result: Validated Inhibitor

Click to download full resolution via product page

This diagram details the molecular mechanism by which digallic acid and similar compounds inhibit the

DNA gyrase enzyme.
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Mechanism of ATP-Competitive Gyrase Inhibition

ATP Molecule• Normal substrate for GyrB• Binds to trigger DNA supercoiling

GyrB Subunit• Contains ATP-binding site• ATPase activity powers supercoiling

  Normal Binding

Digallic Acid Inhibitor• Gallate core + hydrophobic group• Fills ATP-binding cavity  [1]• Blocks ATP binding (Competitive)

  Competitive Binding

Functional Outcome• ATP hydrolysis is blocked• DNA supercoiling reaction stops• Bacterial growth is inhibited

  Inhibition prevents function

Click to download full resolution via product page
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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